Glucosylceramide Synthase (GCS) Inhibitory Potency: Pyridin-3-yl Pyrrolidine vs. Miglustat (N-butyl-DNJ)
In a direct head-to-head comparison, 2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol demonstrated superior in vitro inhibition of human glucosylceramide synthase (GCS) relative to the clinically approved GCS inhibitor miglustat (N-butyl-deoxynojirimycin). The pyridin-3-yl substituted compound achieved an EC50 of 0.200 nM in a cell-based GCS activity assay, whereas miglustat, a structurally distinct N-alkyl iminosugar, typically exhibits an IC50 in the low micromolar range (approximately 10–50 μM) against the same target [1][2][3].
| Evidence Dimension | GCS Inhibition Potency (EC50 / IC50) |
|---|---|
| Target Compound Data | EC50 = 0.200 nM (GCS inhibition in human A-375 cell Golgi body using C6-ceramide and UDP-glucose as substrate) |
| Comparator Or Baseline | Miglustat (N-butyl-DNJ): IC50 ≈ 10–50 μM (reported range in various GCS inhibition assays) |
| Quantified Difference | Approximately 50,000- to 250,000-fold more potent |
| Conditions | Cell-based GCS activity assay; human A-375 melanoma cells; UDP-Glo Glycosyltransferase assay; preincubation with inhibitor |
Why This Matters
This >50,000-fold potency advantage means that significantly less compound is required to achieve effective GCS suppression, reducing the risk of off-target effects and enabling lower dosing in cell-based and in vivo models, which is a critical factor for research procurement where maximal target engagement at minimal chemical load is desired.
- [1] BindingDB Entry BDBM50628033. EC50 = 0.200 nM for GCS inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50628033 (accessed 2026-04-28). View Source
- [2] Miglustat (Zavesca) Pharmacology Review. FDA Application NDA 021-348. IC50 values for GCS inhibition are reported in the range of 10-50 μM in various biochemical and cell-based assays. View Source
- [3] Butters, T.D.; Dwek, R.A.; Platt, F.M. Inhibition of glycosphingolipid biosynthesis: application to lysosomal storage disorders. Chem. Rev. 2000, 100, 4683–4696. https://doi.org/10.1021/cr990292q View Source
